Aliskiren intermediate E is a significant compound in the synthesis of Aliskiren, a second-generation renin inhibitor used in the treatment of hypertension. Aliskiren acts on the renin-angiotensin system, effectively reducing blood pressure. The compound is synthesized through various methods that aim to improve efficiency and reduce costs associated with its production.
The synthesis of Aliskiren intermediate E is primarily documented in patents and pharmaceutical literature. Notably, patents such as CN103204834A and EP2546243A1 detail the preparation methods and applications of this intermediate, highlighting its importance in industrial pharmaceutical processes .
Aliskiren intermediate E falls under the category of pharmaceutical intermediates, specifically those involved in the synthesis of antihypertensive agents. It is classified as an organic compound due to its complex molecular structure.
The synthesis of Aliskiren intermediate E involves several steps that utilize various chemical reactions. Key methods include:
The synthesis process is characterized by:
Aliskiren intermediate E has a complex molecular structure characterized by multiple functional groups, including amines and hydroxyls. The general formula can be represented as follows:
where , , , and represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
The chemical name for Aliskiren is (2S, 4S, 5S, 7S)-5-amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methyloctanamide, with a CAS number of 173334-57-1 .
Aliskiren intermediate E participates in several key reactions during its synthesis:
Each reaction step is carefully monitored to minimize by-products and maximize yield. Reaction conditions such as pH, temperature, and solvent choice are critical in achieving successful outcomes .
Aliskiren functions as a direct renin inhibitor, blocking the activity of renin and consequently reducing the production of angiotensin I. This leads to decreased levels of angiotensin II, resulting in vasodilation and lower blood pressure.
Clinical studies have shown that Aliskiren effectively lowers blood pressure without significant adverse effects when used alone or in combination with other antihypertensive agents .
Relevant data indicates that the melting point and boiling point are critical parameters for characterizing Aliskiren intermediate E during its synthesis and application .
Aliskiren intermediate E is primarily used in:
This compound serves as a crucial building block in creating effective antihypertensive therapies, making it an essential component in modern pharmacology .
The development of renin inhibitors represents a pivotal advancement in targeting the renin-angiotensin-aldosterone system (RAAS) for hypertension management. Early peptidomimetic inhibitors (e.g., enalkiren, remikiren) faced significant pharmacological limitations, including poor oral bioavailability (<2%) and high first-pass metabolism, restricting their clinical utility [9]. Aliskiren emerged as the first orally active non-peptidic direct renin inhibitor (DRI), approved by the FDA in 2007, by overcoming these barriers through strategic molecular design. Its mechanism targets the rate-limiting step of RAAS: the cleavage of angiotensinogen to angiotensin I by renin. Unlike angiotensin-converting enzyme inhibitors (ACEIs) or angiotensin receptor blockers (ARBs), aliskiren suppresses plasma renin activity (PRA) without triggering compensatory rises in renin secretion—a critical differentiator for sustained pathway inhibition [1] [5]. This pharmacological profile established aliskiren as a cornerstone in resistant hypertension management, particularly for patients inadequately controlled by conventional RAAS inhibitors.
Table 1: Evolution of Renin Inhibitors
Generation | Examples | Oral Bioavailability | Key Limitations |
---|---|---|---|
Peptidic (1st) | Enalkiren, Remikiren | <2% | Rapid metabolism, poor absorption |
Non-peptidic (2nd) | Aliskiren | 2.6% | Low but clinically viable bioavailability |
Aliskiren Intermediate E—formally designated as (S)-4-amino-2,2-dimethyl-3-(3-methoxypropoxy)-N-(2-methylpropyl)butanamide—emerged as the linchpin in aliskiren’s industrial-scale synthesis. Initial synthetic routes from Ciba-Geigy (now Novartis) were inefficient, involving >12 steps with low overall yields (<5%) and poor stereoselectivity [6]. Intermediate E’s identification resolved two critical challenges:
Traditional batch processes for aliskiren synthesis suffered from linear sequences, extensive purification, and solvent-intensive steps. For example, early routes required chromatographic separation after each reaction, limiting batch sizes and increasing waste [6]. Modern continuous manufacturing platforms revolutionized this approach:
Table 2: Synthetic Route Evolution for Aliskiren Intermediate E
Parameter | Early Routes (1990s) | Modern Routes (Post-2010) |
---|---|---|
Total Steps | 12–14 | 7–8 |
Overall Yield | <5% | 15–20% |
Key Innovations | Linear synthesis, manual purification | Convergent assembly, continuous crystallization |
Stereoselectivity | 70–80% de | >99% de (chiral auxiliaries) |
Scale | Grams | Hundreds of kilograms |
Key advancements include:
These innovations underscore Intermediate E’s role as an enabling technology—its efficient synthesis underpins aliskiren’s accessibility as a global therapeutic.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7